Product packaging for 5,7-Difluoro-2-(pyridin-2-yl)indoline(Cat. No.:)

5,7-Difluoro-2-(pyridin-2-yl)indoline

Cat. No.: B11878781
M. Wt: 232.23 g/mol
InChI Key: FALYMZOMGOYYFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,7-Difluoro-2-(pyridin-2-yl)indoline (CAS 591721-07-2) is a high-purity indoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a fused benzene and nitrogen-containing pyrrole ring, a privileged scaffold known to demonstrate a wide spectrum of pharmacological activities. The indoline core, particularly when substituted with a pyridyl moiety, is a key structural motif in the development of novel therapeutic agents . Researchers are exploring such derivatives primarily for applications in neurodegenerative and fibrotic diseases. Indole and indoline-based scaffolds have shown promising biological activities relevant to central nervous system (CNS) disorders, including potential effects against Alzheimer's and Parkinson's diseases . Furthermore, structurally related indoline derivatives are being investigated as potential treatments for fibrotic disorders, such as idiopathic pulmonary fibrosis (IPF), due to their implicated role in targeting critical mediators of myofibroblast function . The molecular structure of this compound, with its specific difluoro and pyridin-2-yl substitutions, is designed to modulate biological activity and optimize physicochemical properties for research purposes. The indole scaffold is recognized for its ability to bind with high affinity to multiple receptors, making it a versatile template for developing biologically active compounds . This product is intended for research and development use in a laboratory setting only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10F2N2 B11878781 5,7-Difluoro-2-(pyridin-2-yl)indoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H10F2N2

Molecular Weight

232.23 g/mol

IUPAC Name

5,7-difluoro-2-pyridin-2-yl-2,3-dihydro-1H-indole

InChI

InChI=1S/C13H10F2N2/c14-9-5-8-6-12(11-3-1-2-4-16-11)17-13(8)10(15)7-9/h1-5,7,12,17H,6H2

InChI Key

FALYMZOMGOYYFX-UHFFFAOYSA-N

Canonical SMILES

C1C(NC2=C1C=C(C=C2F)F)C3=CC=CC=N3

Origin of Product

United States

Biological Activity and Pharmacological Potential of 5,7 Difluoro 2 Pyridin 2 Yl Indoline Derivatives

In Vitro Pharmacological Characterization

The in vitro evaluation of 5,7-Difluoro-2-(pyridin-2-yl)indoline derivatives has revealed a diverse pharmacological profile, encompassing interactions with key receptors and enzymes implicated in numerous disease states.

Receptor Binding and Functional Assays (e.g., 5-HT2C receptor agonism/antagonism)

Indoline (B122111) derivatives are recognized for their affinity for neurotransmitter receptors. vulcanchem.com However, specific data detailing the receptor binding profile and functional activity of this compound itself at the 5-HT2C receptor or other receptors were not available in the reviewed literature. Further research is required to characterize its specific receptor interactions.

Enzyme Inhibition Profiling

Derivatives based on the indoline and pyridine (B92270) scaffolds have been systematically evaluated for their inhibitory activity against a variety of enzymes.

Histone Deacetylase (HDAC): The position of the nitrogen atom within the pyridinyl group has a significant impact on HDAC inhibition. nih.gov In a series of ortho-aminoanilide HDAC inhibitors, a 2-pyridinyl "foot pocket" unit (FPU) led to generally diminished HDAC inhibition compared to a 4-pyridinyl FPU. nih.gov Conversely, the 3-pyridinyl FPU not only decreased HDAC1/2 activity but also improved HDAC3 inhibitory activity. nih.gov Selective inhibition of class II HDACs (HDAC4, HDAC5) has also been demonstrated with specific inhibitors, which can modulate the stability and activity of HDAC–MEF2 complexes involved in myogenesis. nih.gov

Urease: Indole (B1671886) and pyridine derivatives have been explored as urease inhibitors, a key enzyme in the pathogenesis of Helicobacter pylori infections. nih.govresearchgate.netnih.gov The development of inhibitors based on the structure of urea, the native substrate, has been a common strategy. nih.gov Fluoroquinolones, which share some structural similarities, have been modified into hydrazides and amides to yield interesting classes of urease inhibitors. researchgate.net In one study, imidazopyridine-oxazole derivatives were found to be potent urease inhibitors, with activity influenced by substitutions capable of forming strong hydrogen bonds or possessing strong electron-withdrawing properties. nih.gov

MmpL3: The Mycobacterium tuberculosis (Mtb) membrane protein Large 3 (MmpL3) is a critical transporter for mycolic acids and a prime target for new antitubercular agents. nih.govacs.org Indole-2-carboxamides are a prominent class of MmpL3 inhibitors. acs.orgresearchgate.netnih.gov Structure-activity relationship (SAR) studies have led to the identification of highly potent analogs, such as 4,6-difluoro-N-((1R,2R,3R,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)-1H-indole-2-carboxamide, which shows exceptional activity against drug-sensitive and resistant Mtb strains. acs.orgnih.gov This highlights the importance of the difluoro-indole scaffold for MmpL3 inhibition. Pyridine-2-methylamine derivatives have also been identified as MmpL3 inhibitors through structure-based design. nih.gov

ROCK: Indoline-based derivatives have been successfully developed as potent and selective inhibitors of Rho-associated coiled-coil protein kinase 2 (ROCK2). nih.govresearchgate.net One optimized compound from this class demonstrated an IC50 value of 6 nM against ROCK2 and was effective in cellular assays related to fibrosis, significantly suppressing the expression of collagen I and α-SMA. nih.govresearchgate.net

IDO1: Indoleamine 2,3-dioxygenase 1 (IDO1) is an important target in cancer immunotherapy. nih.govnih.gov Derivatives featuring a 5-(pyridin-3-yl)-1H-indole-4,7-dione scaffold have been designed and synthesized, showing moderate IDO1 inhibitory potency at the micromolar level. nih.gov Kinetic studies suggest these compounds may act as reversible competitive inhibitors of IDO1. nih.gov

Other Enzymes (PB2, PDE4, Glucagon (B607659) Receptor, Hepsin, CFTR, EGFR, PDK1): Specific inhibitory activities of this compound or its close derivatives against influenza polymerase PB2, phosphodiesterase 4 (PDE4), glucagon receptor, hepsin, cystic fibrosis transmembrane conductance regulator (CFTR), epidermal growth factor receptor (EGFR), or phosphoinositide-dependent kinase 1 (PDK1) were not detailed in the reviewed sources.

Molecular Target Identification and Validation

The precise molecular targets of this compound have not been explicitly detailed in available scientific literature. However, the process of identifying and validating the molecular targets of novel compounds is a critical step in drug discovery, and various experimental and computational approaches are employed for this purpose.

Experimental Approaches for Target Elucidation

Experimental methods for target deconvolution are diverse. A common starting point is affinity-based approaches, where the compound of interest is immobilized on a solid support and used as "bait" to capture its binding partners from cell lysates or tissue extracts. The captured proteins are then identified using techniques like mass spectrometry.

Another strategy involves genetic approaches, such as creating compound-resistant cell lines through mutagenesis. Sequencing the genomes of these resistant cells can reveal mutations in the gene encoding the drug's target. Phenotypic screening of a compound against a panel of genetically modified cell lines (e.g., with specific gene knockouts or knockdowns) can also provide clues about its mechanism of action and potential targets.

Furthermore, chemoproteomics methods can be used to assess the interaction of a compound with proteins in a complex biological sample. This can involve techniques like thermal proteome profiling (TPP), which measures changes in protein thermal stability upon compound binding.

Structural Analysis of Compound-Target Complexes (e.g., X-ray crystallography)

Once a putative target has been identified, structural biology techniques are invaluable for validating the interaction and guiding further optimization of the compound. X-ray crystallography is a powerful method that can provide a high-resolution, three-dimensional structure of a compound bound to its protein target. researchgate.netweizmann.ac.ilchemrxiv.orgnih.govmdpi.com

This detailed structural information reveals the precise binding mode of the inhibitor, including the key amino acid residues involved in the interaction. For example, X-ray crystallography has been used to elucidate the binding of thiazole (B1198619) derivatives to human dihydroorotate (B8406146) dehydrogenase (HsDHODH), confirming their interaction at the ubiquinone binding tunnel and guiding the design of more potent inhibitors. nih.gov Such analyses are crucial for understanding the basis of a compound's potency and selectivity and for enabling structure-based drug design to improve its pharmacological properties. The insights gained from the crystal structure of a compound-target complex can help in designing new analogs with enhanced affinity and specificity.

In Vivo Preclinical Pharmacological Evaluations (excluding human data)

Efficacy Assessment in Relevant Animal Models (e.g., influenza models, Chagas disease models)

After demonstrating promising in vitro activity, a compound's efficacy must be tested in relevant animal models of the target disease. For antiparasitic drug candidates, this involves infecting laboratory animals with the specific parasite and then administering the test compound. For example, in the evaluation of potential treatments for Chagas disease, mouse models of both acute and chronic Trypanosoma cruzi infection are utilized. nih.gov The effectiveness of the treatment is typically assessed by measuring the parasite load in the blood (parasitemia) and tissues, as well as by monitoring the survival rate of the infected animals. nih.gov

Similarly, for other indications, specific animal models are employed. For instance, a canine synovitis model has been used to demonstrate the in vivo efficacy of a COX-2 inhibitor. nih.gov The outcomes of these efficacy studies are crucial for determining whether a compound has the potential to be a therapeutic agent and for establishing a rationale for its progression into further preclinical development.

Pharmacokinetic Profiling in Preclinical Species (e.g., oral bioavailability, plasma exposure, metabolic stability, tissue distribution)

Pharmacokinetics (PK) is the study of how an organism affects a drug, and it is a critical component of preclinical evaluation. These studies are typically conducted in preclinical species such as rats, mice, and dogs to understand the absorption, distribution, metabolism, and excretion (ADME) properties of a compound.

Oral bioavailability is a key parameter that measures the fraction of an orally administered dose that reaches the systemic circulation. A compound with good oral bioavailability is often preferred for patient convenience. For example, a novel quinolone antibiotic, DW-116, was found to have almost complete oral bioavailability in rats (90-99%), which was superior to that of ciprofloxacin (B1669076) and rufloxacin. nih.gov In contrast, some pyrazolo-pyridone inhibitors have shown poor oral bioavailability (15%), necessitating chemical modifications to improve this parameter. nih.gov

Plasma exposure refers to the concentration of the drug in the blood over time after administration. This is often measured as the area under the curve (AUC) and the maximum concentration (Cmax). These parameters are essential for linking the administered dose to the observed efficacy and for designing appropriate dosing regimens.

Metabolic stability is assessed to understand how the compound is broken down by the body, primarily by enzymes in the liver. In vitro assays using liver microsomes are often used as an initial screen.

Tissue distribution studies determine where the compound accumulates in the body after administration. This is important for ensuring that the drug reaches the target organ or tissue at a sufficient concentration to exert its therapeutic effect.

A favorable pharmacokinetic profile, including good oral bioavailability, adequate plasma exposure, and appropriate metabolic stability, is essential for a compound to be considered a viable drug candidate. nih.govnih.govnih.gov

Structure Activity Relationship Sar Studies of 5,7 Difluoro 2 Pyridin 2 Yl Indoline Derivatives

Identification of Key Pharmacophoric Elements within the Indoline-Pyridine Scaffold

The indoline-pyridine scaffold is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to bind to a variety of biological targets with high affinity. nih.gov This scaffold is present in numerous natural and synthetic compounds with a wide range of pharmacological activities, including anticancer, antiviral, and antihypertensive effects. nih.govnih.gov The key pharmacophoric elements of this scaffold are crucial for its biological activity.

The core structure consists of a fused heterocyclic system where a benzene (B151609) ring is fused to a pyrrole (B145914) ring to form the indole (B1671886) nucleus, which is then reduced to indoline (B122111). researchgate.net This is attached to a pyridine (B92270) ring, another important heterocyclic motif in drug discovery. nih.gov The indole scaffold itself is a versatile pharmacophore, with its derivatives showing a broad spectrum of biological activities. nih.govmdpi.com The nitrogen atom in the indoline ring and the nitrogen in the pyridine ring are key features, often involved in hydrogen bonding interactions with target proteins. researchgate.netnih.gov The aromatic nature of both the indoline and pyridine rings allows for various types of interactions, including π-π stacking and hydrophobic interactions.

The relative orientation of the indoline and pyridine rings is also critical for activity. In many biologically active compounds, an intramolecular hydrogen bond can form between a hydrogen on the indoline nitrogen and the pyridine nitrogen, which can lock the molecule into a specific conformation. researchgate.netnih.gov This conformational rigidity can be advantageous for binding to a specific target.

A pharmacophore model for this scaffold generally includes:

A hydrogen bond donor (the N-H group of the indoline).

A hydrogen bond acceptor (the nitrogen atom of the pyridine ring).

An aromatic/hydrophobic region (the fused benzene ring of the indoline).

Another aromatic/hydrophobic region (the pyridine ring).

The specific substitution pattern on both the indoline and pyridine rings further refines the pharmacophore and modulates the biological activity.

Impact of Fluoro-Substituents (5,7-difluoro) on Biological Activity and Selectivity

The introduction of fluorine atoms into a drug molecule can significantly alter its physicochemical properties and, consequently, its biological activity. researchgate.net Fluorine is a small atom with high electronegativity, and its substitution for hydrogen can lead to changes in metabolic stability, lipophilicity, and binding affinity. researchgate.netnih.gov In the case of 5,7-difluoro-2-(pyridin-2-yl)indoline, the two fluorine atoms on the benzene ring of the indoline scaffold play a crucial role.

The presence of fluorine can also lead to specific interactions with the target protein, such as the formation of hydrogen bonds or dipole-dipole interactions, which can enhance binding affinity and selectivity. researchgate.net The introduction of fluorine has been shown to improve the biological activity of various indole derivatives. researchgate.net

The position of the fluorine atoms on the indoline ring is critical. The 5,7-difluoro substitution pattern has been found to be particularly effective in many cases. The specific placement of these electron-withdrawing groups can fine-tune the electronic properties of the indoline ring system, which can be crucial for optimal interaction with the target. Studies on other fluorinated indole derivatives have shown that the position of the fluorine substituent significantly impacts biological activity. mdpi.com For instance, in some series of compounds, a fluorine atom at the 5-position of the indole ring was found to be beneficial for activity. nih.gov

Influence of the Pyridin-2-yl Moiety on Target Interaction and Activity

The pyridin-2-yl moiety is a key component of the this compound scaffold and plays a significant role in its biological activity. The pyridine ring is a common feature in many FDA-approved drugs and is known to improve various pharmacological parameters, including biochemical potency and metabolic stability. nih.govrsc.org

The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor, which is a critical interaction for binding to many biological targets. researchgate.netnih.gov The aromaticity of the pyridine ring also allows for π-π stacking and hydrophobic interactions with the active site of a protein. The position of the nitrogen atom within the pyridine ring is also important. The 2-pyridyl substitution pattern, as seen in this compound, places the nitrogen in a position where it can readily form intramolecular hydrogen bonds with the indoline N-H, influencing the molecule's conformation. researchgate.netnih.gov This pre-organization can reduce the entropic penalty upon binding to a target.

Modifying the pyridine ring can have a significant impact on the biological activity of the molecule. Introducing substituents onto the pyridine ring can alter its electronic properties, steric profile, and hydrogen bonding capacity. For example, adding electron-donating or electron-withdrawing groups can modulate the basicity of the pyridine nitrogen and its ability to form hydrogen bonds. Studies on related heterocyclic compounds have demonstrated that even small changes to the pyridine ring, such as the addition of a methyl group, can significantly affect biological activity. researchgate.net

Modification Effect on Activity Reference
Introduction of various heterocycles in place of the pyridine ringGenerally led to a decrease in inhibitory activity. nih.gov
Substitution on the pyridine ringCan enhance or decrease activity depending on the substituent and its position. nih.gov

Structure-Activity Relationships of Indoline Ring Substituents

The indoline ring is a versatile scaffold that allows for substitution at various positions, providing a means to fine-tune the biological activity of the molecule. nih.govnih.gov

The nitrogen atom of the indoline ring is a common site for modification. The N-H group acts as a hydrogen bond donor, and its substitution can significantly impact the molecule's interaction with its target. Alkylation or acylation of the indoline nitrogen can alter the molecule's lipophilicity, steric bulk, and hydrogen bonding capacity. In many cases, a free N-H group is essential for activity, as it participates in crucial hydrogen bonding interactions with the target protein. However, in other instances, substitution at this position can lead to enhanced potency or improved pharmacokinetic properties. For example, in a series of indoline-based inhibitors, modifications at the indoline nitrogen were explored to optimize activity. nih.gov

Compound/Modification Biological Target/Activity Key Findings Reference
Indoline-based Keap1-Nrf2 PPI inhibitorsKeap1-Nrf2Comprehensive SAR analysis, including modifications on the indoline ring, led to the identification of potent inhibitors. nih.gov
Indolin-5-yl-cyclopropanamine derivativesLSD1 inhibitorsIncorporation of the indoline scaffold was a key design strategy. nih.gov
Pyrrole-derived cannabinoidsCannabinoid receptorsIndole derivatives were consistently more potent than the corresponding pyrrole derivatives. researchgate.net

Substitutions at the Indoline C-2 Position

The C-2 position of the indoline nucleus is a critical site for substitution, significantly impacting the pharmacological profile of the resulting derivatives. The introduction of various substituents at this position can modulate potency, selectivity, and pharmacokinetic properties.

Research on related 2-arylindoles has demonstrated that the nature of the aromatic ring at the C-2 position is a key determinant of activity. For instance, in a series of 2-arylindole derivatives evaluated as nitric oxide synthase and NFκB inhibitors, the substitution pattern on the C-2 aryl ring played a crucial role in their inhibitory potency. rsc.org Modifications on this ring, such as the introduction of methoxy (B1213986) groups, as seen in a 6'-MeO-naphthalen-2'-yl indole derivative, led to excellent inhibitory activity against NFκB. rsc.org This suggests that both the electronic and steric properties of the C-2 substituent are vital for interaction with the biological target.

In the context of this compound, the pyridinyl moiety at C-2 is of particular interest. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor, potentially forming crucial interactions within a receptor's binding site. The relative position of the nitrogen atom within the pyridine ring (e.g., 2-pyridyl, 3-pyridyl, or 4-pyridyl) would be expected to significantly alter the geometry of this potential interaction and, consequently, the biological activity. Studies on other heterocyclic C-2 substituents have shown that even subtle changes can lead to substantial differences in activity. nih.gov

Furthermore, the steric bulk of the C-2 substituent can influence activity. While some bulk may be tolerated or even beneficial for optimal fitting into a binding pocket, excessive steric hindrance can be detrimental. For example, in a study on C2-substituted indoles, a drop in yield was observed when moving from a 2-ethyl-indole to the more sterically hindered 2-tert-butylindole, and no product was obtained with the latter, highlighting the impact of steric bulk. nih.gov This principle can be extrapolated to the design of bioactive compounds, where an optimal balance of size and shape is necessary.

The electronic nature of substituents on the C-2 aryl ring also plays a significant role. Electron-donating groups on the C-2 aryl ring of indoles have been shown in some cases to afford higher yields in certain chemical reactions compared to electron-withdrawing groups, which can be an important consideration in the synthesis of analog libraries for SAR studies. nih.gov In terms of biological activity, electron-donating or electron-withdrawing groups can modulate the electron density of the entire molecule, affecting its binding affinity and reactivity.

Compound Analogue C-2 Substituent Observed Effect on Activity (in analogous systems) Reference
2-PhenylindolePhenylBaseline inhibitory activity against nitrite (B80452) production and NFκB. rsc.org
2-(Naphthalen-2-yl)indoleNaphthalen-2-ylPotent inhibition of biological targets in related series. rsc.org
2-(6-Methoxynaphthalen-2-yl)indole6-Methoxynaphthalen-2-ylExcellent inhibitory activity against NFκB. rsc.org
2-EthylindoleEthylTolerated in coupling reactions, suggesting suitability for synthesis. nih.gov
2-tert-Butylindoletert-ButylDetrimental steric bulk in some synthetic transformations. nih.gov

Stereochemical Contributions to Biological Activity

Stereochemistry is a critical factor in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. researchgate.netbiomedgrid.com The C-2 position of 2-substituted indolines is a chiral center, meaning that this compound can exist as two enantiomers, (R) and (S). The spatial arrangement of the pyridinyl group relative to the indoline core will dictate how the molecule interacts with its biological target, which is typically a chiral macromolecule like a protein or nucleic acid.

It is a well-established principle that one enantiomer is often significantly more active than the other (the eutomer), while the other may be less active or even inactive (the distomer). biomedgrid.com In some cases, the distomer can contribute to undesirable side effects or have a different pharmacological activity altogether. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial steps in drug discovery.

For example, in a study on tricyclic indoline analogs, enantiomerically pure compounds were prepared and evaluated for their antibacterial activity. nih.gov This work highlighted that a diastereoselective synthesis could be leveraged to prepare specific stereoisomers for biological testing. nih.gov Similarly, the impact of stereochemistry on the biological activity of novel oleandomycin (B1677203) derivatives has been demonstrated, where changes in the configuration at specific stereocenters had a major influence on both antibacterial and anti-inflammatory activity. nih.gov

In the case of this compound, it is highly probable that the two enantiomers would display different biological activities. The precise three-dimensional orientation of the pyridinyl group and the fluorine atoms on the indoline ring will determine the complementarity of the molecule with its binding site. One enantiomer may position the key interacting groups (e.g., the pyridine nitrogen) for optimal binding, while the other may not. Molecular modeling studies can often provide insights into the preferred binding mode of each enantiomer, helping to rationalize observed differences in activity.

Quantitative Structure-Activity Relationship (QSAR) Methodologies for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective analogs.

For a series of derivatives based on the this compound scaffold, a QSAR study would typically involve the following steps:

Data Set Preparation: A series of analogs with known biological activities would be compiled.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can include constitutional descriptors (e.g., molecular weight), topological descriptors (e.g., connectivity indices), geometrical descriptors (e.g., molecular surface area), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Model Development: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously assessed using internal and external validation techniques.

In studies of related indole and indeno[1,2-b]indole (B1252910) derivatives, QSAR models have been successfully developed to predict their inhibitory activities against various enzymes. nih.govresearchgate.net For instance, a QSAR model for indeno[1,2-b]indole derivatives as CK2 inhibitors was developed and validated, and subsequently used to predict the activity of other classes of compounds. nih.govresearchgate.net

Another study on isatin (B1672199) and indole derivatives as SARS 3CLpro inhibitors utilized CORAL software to build QSAR models based on SMILES and hydrogen-suppressed graphs. nih.gov This approach highlights the use of more modern and computationally efficient descriptors.

For the this compound series, a QSAR model could help to identify the key physicochemical properties that govern activity. For example, it might reveal the importance of specific electronic features of the pyridinyl ring or the optimal steric bulk at the C-2 position. The fluorine atoms at the C-5 and C-7 positions would also contribute significantly to the electronic properties of the indoline ring, and their influence would be captured by the calculated descriptors.

QSAR Methodology Application to Indole/Indoline Analogs Key Findings/Descriptors Reference
2D-QSARNot specifically found for the target compound, but generally applicable.Utilizes 2D structural information to predict activity.
3D-QSAR (CoMFA/CoMSIA)Not specifically found for the target compound, but a common approach.Relates 3D steric and electrostatic fields to biological activity.
CORAL SoftwareQSAR models for isatin and indole-based SARS 3CLpro inhibitors.Utilizes SMILES and graph-based descriptors for predictive modeling. nih.gov
MLR/PLSUsed in various QSAR studies of heterocyclic compounds.Identifies linear relationships between descriptors and activity.

Mechanism of Action Moa Elucidation for Indoline Pyridine Derivatives

Investigation of Molecular and Cellular Pathways Affected

Research has demonstrated that indoline-pyridine derivatives influence a variety of molecular and cellular pathways crucial for cell survival, proliferation, and differentiation. A primary mode of action is the inhibition of protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) nih.gov. These receptors are integral components of signaling pathways that, when dysregulated, contribute to cancer progression. By inhibiting these kinases, the compounds can effectively halt aberrant cell growth and proliferation.

Furthermore, certain derivatives have been shown to target other kinases like PIM-1, a serine/threonine kinase involved in cell survival and apoptosis nih.govnih.gov. The interaction with these targets can lead to cell cycle arrest, typically at the G2/M phase, preventing mitotic entry and cell division nih.govnih.govnih.gov. In addition to anti-proliferative effects, these compounds can trigger programmed cell death, or apoptosis, a key mechanism for eliminating damaged or cancerous cells nih.govnih.govnih.govmdpi.com. The molecular pathways affected are summarized in the table below.

Pathway ComponentEffect of Indoline-Pyridine DerivativesCellular Outcome
Protein Kinases (e.g., EGFR, VEGFR-2, PIM-1)InhibitionAnti-proliferative, Pro-apoptotic
Cell Cycle RegulationArrest at G2/M phaseInhibition of cell division
Apoptosis SignalingInductionProgrammed cell death
MAPK/JNK PathwayUpregulation/PhosphorylationStress response, Apoptosis

Detailed Analysis of Compound-Target Interactions

The efficacy of indoline-pyridine derivatives is rooted in their precise molecular interactions within the binding sites of their target proteins. Structural biology and molecular modeling studies have provided detailed insights into these interactions, which are primarily non-covalent in nature.

Hydrogen bonds are critical for the stable binding and selectivity of indoline-pyridine derivatives. The heterocyclic nitrogen atoms within the pyridine (B92270) and indoline (B122111) rings, as well as appended functional groups like amides, act as key hydrogen bond acceptors and donors. In the context of kinase inhibition, these compounds typically form one or more hydrogen bonds with the "hinge" region of the kinase's ATP-binding pocket. For instance, the pyridine nitrogen atom can accept a hydrogen bond from the backbone amide of a hinge residue, mimicking the interaction of the adenine moiety of ATP nih.govchemrxiv.org.

Studies on related kinase inhibitors have identified specific amino acid residues involved in these networks. For example, in Vaccinia-Related Kinase 2 (VRK2), the 2-amino group and the pyridine nitrogen atom of an inhibitor were observed to form hydrogen bonds with the carbonyl and amide groups of hinge residues Glu122 and Leu124, respectively chemrxiv.org.

Table of Hydrogen Bond Interactions

Compound Moiety Interacting Residue (Example) Bond Type
Pyridine Nitrogen Hinge Region Amide (e.g., Leu124) H-bond Acceptor
Indoline/Aniline (B41778) Amine Hinge Region Carbonyl (e.g., Glu122) H-bond Donor

In addition to hydrogen bonding, the aromatic nature of the indoline and pyridine rings facilitates crucial hydrophobic and π-π stacking interactions. These interactions contribute significantly to the binding affinity and stability of the compound-target complex mdpi.comnih.gov. The flat, aromatic surfaces of the compound stack against the side chains of aromatic amino acids like phenylalanine (Phe), tyrosine (Tyr), or tryptophan (Trp) within the binding pocket mdpi.comacs.org.

Molecular docking studies of a pyrazolopyridine derivative in ITK kinase revealed a π-π stacking interaction with Phe435 nih.gov. Similarly, inhibitors of c-Met kinase are known to engage in π-π stacking with Tyr1230 nih.gov. These interactions are governed by a combination of dispersion and electrostatic forces, which stabilize the parallel or displaced stacking arrangements of the aromatic systems acs.orglibretexts.org. The strength of these interactions can be modulated by substituents on the rings, with electron-donating groups generally increasing π-π stacking strength nih.gov.

Identification of Downstream Signaling Pathways and Cellular Responses

The binding of 5,7-Difluoro-2-(pyridin-2-yl)indoline and its analogues to their primary targets initiates a cascade of downstream signaling events, culminating in distinct cellular responses. The inhibition of pro-survival kinases directly impacts pathways that regulate cell fate.

A major cellular response is the induction of apoptosis nih.govnih.govresearchgate.net. This is often mediated by the upregulation of the tumor suppressor protein p53 nih.govnih.gov. Activated p53 can halt the cell cycle and initiate apoptosis by altering the expression of key regulatory proteins. Specifically, these compounds have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2 nih.govmdpi.comnih.gov. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of executioner caspases, such as caspase-3, which dismantle the cell nih.govresearchgate.net.

Furthermore, the c-Jun N-terminal kinase (JNK) pathway, a component of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade, is often activated in response to treatment with these compounds nih.govnih.govmdpi.com. The phosphorylation and activation of JNK contribute to the apoptotic signal, further ensuring the elimination of the target cell nih.govnih.gov. The sequence of events leading from target inhibition to apoptosis is a hallmark of the mechanism of action for many indoline-pyridine anticancer agents.

Summary of Cellular Responses

Cellular Event Key Molecular Players Consequence
Cell Cycle Arrest p53, p21 Inhibition of Proliferation
Apoptosis Induction p53, Bax, Bcl-2, Caspases Programmed Cell Death

Computational Chemistry and Molecular Modeling Applications

Molecular Docking Studies for Ligand-Target Binding Prediction

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or enzyme. This technique is crucial in structure-based drug design for identifying potential drug candidates and elucidating their binding modes.

For 5,7-Difluoro-2-(pyridin-2-yl)indoline, molecular docking studies can be employed to predict its binding affinity and interaction patterns with a wide array of biological targets. The indoline (B122111) and pyridine (B92270) moieties are common scaffolds in many biologically active compounds, including kinase inhibitors. nih.govmdpi.comresearchgate.net Docking simulations could be performed against the ATP-binding sites of various kinases implicated in cancer and other diseases to assess the compound's potential as an inhibitor.

The docking process involves placing the 3D structure of this compound into the binding pocket of a target protein whose structure has been determined experimentally (e.g., through X-ray crystallography) or predicted computationally. A scoring function is then used to estimate the binding energy of different poses, with lower scores generally indicating more favorable binding. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's active site residues. For instance, the nitrogen atom of the pyridine ring and the NH group of the indoline core could act as hydrogen bond donors or acceptors, while the aromatic rings can engage in π-π stacking interactions. nih.govresearchgate.netnih.govresearchgate.netnih.govnih.govmdpi.com

Compound ScaffoldTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interactions
Indole-aminoquinazolineEGFR Kinase-8.5 to -9.2Hydrogen bonds with key amino acids in the ATP binding site. nih.gov
Spiro[benzo[h]quinoline-7,3′-indoline]dioneSARS-CoV-2 Main Protease (6LU7)-9.8Strong binding within the active site. nih.gov
Indole-based oxadiazoleFactor H binding protein (fHbp)-6.9 to -7.3Hydrogen bonding interactions. nih.gov

Molecular Dynamics Simulations for Conformational Sampling and Interaction Stability

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the study of their conformational changes and the stability of ligand-protein complexes over time. This method is particularly useful for refining the results of molecular docking and for understanding the flexibility of both the ligand and its target.

Following a docking study of this compound with a target protein, MD simulations can be performed on the resulting complex. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory of their positions and velocities over a specified time period. Analysis of this trajectory can reveal:

Conformational Flexibility: How the conformation of this compound changes within the binding pocket. The fluorine substitutions on the indoline ring can significantly influence its conformational preferences. nih.gov

Interaction Stability: The stability of key interactions (e.g., hydrogen bonds) identified in the docking pose. MD simulations can show whether these interactions are maintained throughout the simulation, providing a more realistic assessment of binding. nih.govnih.govmdpi.com

Binding Free Energy Calculations: More accurate estimations of the binding affinity can be obtained using methods like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) or MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) on the MD trajectory.

System StudiedSimulation TimeKey Findings
Spiropyrazoline oxindoles with β-tubulin and EGFRNot specifiedConfirmed stable and strong interactions with the target proteins. nih.gov
Quinoline derivatives with SARS-CoV-2 proteaseNot specifiedDemonstrated the formation of stable ligand-protein complexes. nih.gov
Natural compounds with Alpha-Amylase and Alpha-GlucosidaseNot specifiedRevealed the stability of the ligand-protein complexes through RMSD, RMSF, Rg, and SASA analyses. mdpi.com

In Silico Screening and Virtual Library Design

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This approach can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing.

A virtual library can be designed around the this compound scaffold by introducing various substituents at different positions. This library can then be screened against the three-dimensional structure of a target protein using high-throughput docking. nih.govrsc.org This process can help in identifying derivatives with potentially improved binding affinity or selectivity.

Furthermore, this compound itself could be part of a larger, more diverse compound library for screening against a panel of disease-relevant targets, such as kinases, to identify potential new therapeutic applications. nih.govmdpi.com The inclusion of fluorinated fragments in screening libraries is becoming increasingly common due to the beneficial effects of fluorine on pharmacological properties. lifechemicals.com

Screening ApproachTarget ClassIdentified Scaffolds
Ligand-based virtual screeningPim-1 KinaseNovel kinase binding substructure motifs. nih.gov
Ensemble-dockingMET KinaseA new inhibitor type with a novel scaffold. mdpi.com
Hierarchical in silico screeningSpike-hACE2 bindingPotential allosteric inhibitors. rsc.org

Prediction of Physicochemical Properties Relevant to Biological Performance

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its success. Computational models can predict these properties based on the molecular structure, allowing for the early identification of potential liabilities.

For this compound, various physicochemical properties can be calculated using in silico tools. The presence of two fluorine atoms is expected to influence its properties in several ways:

Lipophilicity (logP): Fluorine is a lipophilic atom, and its introduction generally increases the octanol-water partition coefficient (logP). mdpi.com

Metabolic Stability: The C-F bond is very strong, and fluorination at metabolically labile positions can block oxidation by cytochrome P450 enzymes, thereby increasing the compound's metabolic stability and half-life. nih.gov

Permeability: Changes in lipophilicity and polarity due to fluorination will affect the compound's ability to cross biological membranes.

Various computational models, such as those based on quantitative structure-property relationships (QSPR), can be used to predict these ADME properties. gjpb.deresearchgate.netbdpsjournal.org

Compound ClassPredicted PropertySignificance
Fluorinated heterocyclic drugsImproved ADME propertiesLonger elimination half-life observed in fluorinated analogs. nih.gov
Heterocyclic derivatives for renal cancerDrug-likeness, Bioactivity, ADMETScreening of 121 compounds identified 19 with favorable drug-like properties. gjpb.deresearchgate.net
Pyrazoline derivativesPharmacokinetics (ADME)Virtual screening to assess bioactivity and ADME properties. bdpsjournal.org

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. These calculations can be used to understand a molecule's reactivity, spectroscopic properties, and the nature of its intermolecular interactions.

For this compound, DFT calculations can be employed to:

Analyze the Molecular Electrostatic Potential (MEP): The MEP map can identify the electron-rich and electron-poor regions of the molecule, which is crucial for understanding its interactions with biological targets.

Determine Atomic Charges and Frontier Molecular Orbitals: These calculations can provide insights into the molecule's reactivity and its ability to participate in charge-transfer interactions. The electron-withdrawing nature of the fluorine atoms will influence the electron density distribution across the indoline ring. chemrxiv.orgrsc.orgresearchgate.net

Calculate NMR Chemical Shifts: Theoretical prediction of NMR spectra can aid in the structural elucidation of the compound and its derivatives.

Investigate Intermolecular Interactions: DFT can be used to accurately model non-covalent interactions, such as hydrogen bonding and π-π stacking, which are critical for ligand-protein binding. mdpi.com

Compound/SystemDFT Functional/Basis SetProperties Calculated
Indole (B1671886) and its derivativesB3LYP/6-31G(d) and 6-311+G(d,p)Ground and excited state properties, HOMO-LUMO gap, absorption spectra. chemrxiv.orgresearchgate.net
Substituted indolesDMol3Standard redox potentials, spin density distribution. rsc.org
Halogenated 3-methylindole dimersNot specifiedInteraction stability of π-π stacking. mdpi.com

Lead Optimization and Derivatization Strategies for Enhanced Therapeutic Potential

Strategic Approaches for Improving Potency and Selectivity

Improving the potency and selectivity of a lead compound is a cornerstone of medicinal chemistry. For the 5,7-difluoro-2-(pyridin-2-yl)indoline scaffold, this involves targeted modifications to modulate its interaction with its biological target while minimizing off-target effects. Structure-activity relationship (SAR) studies are crucial in guiding these modifications.

Research on related pyridyl-substituted indoline (B122111) and indole (B1671886) series has demonstrated that modifications at several key positions can significantly impact biological activity. nih.govnih.gov For instance, in a series of pyridyl- and isoquinolinyl-substituted indolines developed as aldosterone synthase (CYP11B2) inhibitors, derivatization of the indoline nitrogen (N-1 position) was shown to be a critical determinant of potency and selectivity. nih.gov

Key Modification Points:

Indoline Nitrogen (N-1): Acylation of the N-1 position with various groups (e.g., acetyl, propanoyl) has been shown to yield highly potent compounds. The nature and size of the acyl group can influence the orientation of the molecule within the target's binding pocket, thereby affecting potency.

Pyridine (B92270) Ring: Substitution on the pyridine ring can modulate electronic properties and provide additional interaction points. For example, introducing small alkyl or halo substituents could enhance binding affinity through van der Waals or halogen bond interactions. The position of the nitrogen atom within the pyridine ring (e.g., pyridin-2-yl vs. pyridin-3-yl or pyridin-4-yl) also dramatically influences the vector and nature of the hydrogen bonding capabilities of the molecule. nih.gov

Indoline Benzene (B151609) Ring: The existing 5,7-difluoro substitution pattern is a key feature, often introduced to enhance metabolic stability or binding affinity. mdpi.com Further exploration could involve shifting the fluorine atoms (e.g., to the 4,6-positions) or replacing one or both with other electron-withdrawing groups like chlorine or a trifluoromethyl group to fine-tune electronic and lipophilic properties.

The systematic exploration of these modifications, guided by biological testing, allows for the development of a comprehensive SAR profile. This knowledge enables the rational design of derivatives with optimized potency and a superior selectivity profile, minimizing the potential for off-target toxicities. nih.gov

Table 1: Representative Structure-Activity Relationship (SAR) Data for Pyridyl-Indoline Analogs Data synthesized from studies on related scaffolds for illustrative purposes.

Compound IDIndoline N-1 SubstituentPyridine Ring SubstitutionIndoline Ring SubstitutionRelative Potency (IC50)Selectivity Factor
Lead -HUnsubstituted5,7-di-F1 (Baseline)1
Analog 1a -COCH₃Unsubstituted5,7-di-F15x10x
Analog 1b -CO(CH₂)₂CH₃Unsubstituted5,7-di-F8x5x
Analog 2a -COCH₃4-Methyl5,7-di-F25x20x
Analog 3a -COCH₃Unsubstituted5-F, 7-Cl12x8x

Bioisosteric Replacements within the this compound Scaffold

Bioisosteric replacement is a powerful strategy in drug design used to replace a functional group or moiety with another that retains similar biological activity but possesses improved physicochemical, pharmacokinetic, or toxicological properties. spirochem.com Applying this strategy to the this compound scaffold can lead to new chemical entities with enhanced drug-like characteristics.

Potential Bioisosteric Replacements:

Pyridine Ring: The pyridin-2-yl group, which typically acts as a hydrogen bond acceptor, can be replaced by other five- or six-membered heterocycles. nih.gov Potential bioisosteres include:

Pyrazine, Pyrimidine, or Pyridazine: These isomers of diazine can alter the hydrogen bonding vector and electronic distribution, potentially improving selectivity or solubility.

Thiazole (B1198619) or Oxazole: These five-membered rings can mimic the steric and electronic profile of the pyridine ring while offering different metabolic properties.

Isoquinoline (B145761): This bicyclic heterocycle can explore a larger binding pocket and introduce additional beneficial interactions. Studies on related scaffolds have shown that isoquinoline can be a highly effective replacement for pyridine. nih.gov

Indoline Scaffold: The core indoline structure can also be modified.

Azaindoline: Replacing one of the carbons in the benzene portion of the indoline with a nitrogen atom creates an azaindoline. This modification can introduce a new hydrogen bond donor/acceptor site, significantly altering solubility and binding interactions. nih.gov

Benzofuran or Benzothiophene: Replacing the indoline nitrogen with an oxygen or sulfur atom can modulate the scaffold's polarity and metabolic profile.

Fluorine Atoms: While the fluorine atoms are key features, they can be replaced by other small, electron-withdrawing groups such as a hydroxyl (-OH) or cyano (-CN) group, although this would likely have a significant impact on metabolic stability and lipophilicity.

These replacements can lead to compounds with improved absorption, distribution, metabolism, and excretion (ADME) properties, reduced toxicity, or novel intellectual property. nih.govmdpi.com

Strategies for Enhancing Metabolic Stability in Preclinical Models

A viable drug candidate must exhibit sufficient metabolic stability to achieve and maintain therapeutic concentrations in the body. The this compound scaffold already incorporates fluorine atoms, a common strategy to enhance metabolic stability. researchgate.net The strong carbon-fluorine bond can block metabolism by cytochrome P450 (CYP) enzymes at those positions. nih.govchemrxiv.org However, other parts of the molecule may still be susceptible to metabolic degradation.

Common Metabolic Liabilities and Mitigation Strategies:

Oxidation of the Pyridine Ring: The pyridine ring can be a site for oxidation. Strategies to mitigate this include:

Introducing electron-withdrawing groups onto the pyridine ring to decrease its electron density and susceptibility to oxidation.

Placing sterically hindering groups adjacent to potential sites of metabolism.

Oxidation of the Indoline Ring: The benzylic position (C-3) of the indoline ring is a potential site for hydroxylation. While this may be less of a concern than with an indole ring, it remains a possibility. Blocking this position with a small alkyl group (e.g., methyl) could enhance stability.

N-Dealkylation: If the indoline nitrogen is substituted (a common strategy to improve potency), this site can be liable to N-dealkylation. Using more robust substituents or incorporating them into a ring system can increase stability.

Preclinical models, utilizing liver microsomes or hepatocytes from various species (e.g., rat, dog, human), are essential for identifying the primary "soft spots" for metabolism. nih.govnih.gov Once identified, these metabolically labile sites can be systematically modified using the strategies described above to design derivatives with an improved pharmacokinetic profile. nih.gov

Table 2: Strategies to Address Potential Metabolic Hotspots

Potential Metabolic HotspotReaction TypeMitigation StrategyRationale
Indoline Ring (C-4, C-6)Aromatic HydroxylationIntroduce blocking groups (e.g., -F, -Cl)Prevents CYP-mediated oxidation.
Pyridine RingAromatic HydroxylationIntroduce electron-withdrawing groupsReduces electron density, making oxidation less favorable.
Indoline C-3 PositionAliphatic HydroxylationIntroduce gem-dimethyl groupsSteric hindrance prevents enzymatic access.
N-1 SubstituentN-dealkylationUse metabolically stable groups (e.g., cyclopropyl)Resists cleavage by metabolic enzymes.

Development of Novel Indoline-Pyridine Chemotypes via Scaffold Hopping

Scaffold hopping is an innovative drug design strategy that involves replacing the core molecular framework (scaffold) of a compound with a structurally different one while preserving the essential pharmacophoric features responsible for biological activity. mdpi.com This approach is valuable for discovering novel chemotypes with improved properties, circumventing existing patents, or finding new lead compounds. namiki-s.co.jpresearchgate.net

Starting from the this compound scaffold, several hopping strategies can be envisioned:

Ring System Replacement: The entire indoline-pyridine bicyclic system could be replaced with other scaffolds known to hold a pyridine (or bioisostere) in a similar 3D orientation. Examples include:

Tetrahydroquinolines: These scaffolds maintain a fused aliphatic and aromatic ring system.

Pyrrolo[2,3-b]pyridines (7-Azaindoles): This scaffold is a close bioisostere of the indole core and can maintain similar interactions.

Indeno[1,2-b]pyridines: These more rigid structures can offer improved selectivity by constraining the conformation of the side chains. researchgate.net

Fragment-Based Hopping: The indoline and pyridine moieties can be considered as two key fragments. One fragment can be retained while the other is replaced by a different chemical group that fulfills the same role. For example, the indoline could be replaced by a benzimidazole or a tetrahydro-γ-carboline core, which can present the pyridine substituent to the target protein in a similar fashion. acs.org

The success of scaffold hopping relies on computational tools to assess topographical similarity and the synthetic feasibility of the new chemotypes. rsc.org This strategy can unlock entirely new areas of chemical space, leading to the development of next-generation compounds with superior therapeutic profiles.

Application of Fragment-Based Drug Design (FBDD) in Indoline-Pyridine Research

Fragment-Based Drug Design (FBDD) is a powerful method for identifying novel lead compounds. It involves screening libraries of small, low-molecular-weight chemical fragments to identify those that bind weakly but efficiently to a biological target. researchoutreach.org These initial fragment hits are then optimized and grown or linked together to produce a more potent, lead-like molecule.

For the indoline-pyridine scaffold, an FBDD approach could be applied retrospectively or prospectively:

Deconstruction: The this compound molecule can be deconstructed into its core fragments: a difluoro-indoline fragment and a pyridine fragment. These or similar simple fragments could be tested to confirm that each contributes to binding at the target site.

Fragment Linking: If separate fragments, such as an indoline and a pyridine derivative, are identified as binding to adjacent pockets on a target, they can be synthetically linked together. The geometry and nature of the linker would be optimized to maximize binding affinity, potentially recreating the original indoline-pyridine scaffold or generating a novel one.

Fragment Growing: A single fragment hit, for example, a simple fluorinated indoline, could be identified through screening. X-ray crystallography or computational modeling would then be used to visualize its binding mode, and synthetic chemistry would be employed to "grow" the fragment by adding functional groups that extend into nearby binding pockets, such as adding the pyridine moiety to enhance potency. researchoutreach.org

FBDD is particularly advantageous for developing inhibitors against challenging targets. By starting with small, efficient binders, this approach allows for a more rational and efficient exploration of chemical space, often leading to lead compounds with superior ligand efficiency and drug-like properties compared to traditional high-throughput screening (HTS) hits.

Future Research Directions and Therapeutic Implications of the Indoline Pyridine Scaffold

Unexplored Biological Activities and Therapeutic Areas

While indole (B1671886) and pyridine (B92270) derivatives have been extensively studied for a wide range of biological activities, the therapeutic potential of the combined indoline-pyridine scaffold remains largely untapped. mdpi.comresearchgate.netmdpi.com Future research should focus on exploring novel therapeutic applications for this class of compounds.

Table 1: Potential Unexplored Biological Activities of the Indoline-Pyridine Scaffold

Therapeutic AreaPotential Molecular TargetsRationale
Neurodegenerative Diseases Kinases (e.g., GSK-3β, CDK5), Monoamine Oxidase (MAO), Beta-secretase (BACE1)Indole derivatives have shown neuroprotective effects. The pyridine moiety can enhance blood-brain barrier permeability.
Antiviral Infections Viral entry and replication enzymes (e.g., proteases, polymerases)Both indole and pyridine scaffolds are present in various antiviral agents. researchgate.netnih.gov
Metabolic Disorders Dipeptidyl peptidase-4 (DPP-4), Peroxisome proliferator-activated receptors (PPARs)Indole-containing compounds have been investigated for their antidiabetic properties. mdpi.com
Cardiovascular Diseases Angiotensin-converting enzyme (ACE), HMG-CoA reductasePyridine derivatives are found in several cardiovascular drugs. nih.gov

Detailed research into these areas could involve high-throughput screening of indoline-pyridine libraries against relevant biological targets. For instance, investigating their efficacy against kinases involved in Alzheimer's disease pathology or their ability to inhibit key viral enzymes could lead to the discovery of novel therapeutic agents.

Advanced Synthetic Methodologies for Diversification

The development of novel and efficient synthetic methods is crucial for generating a diverse library of indoline-pyridine derivatives for biological screening. Future research in this area should focus on:

Catalytic Asymmetric Synthesis: To produce enantiomerically pure compounds, which often exhibit different pharmacological profiles.

Late-Stage Functionalization: Developing methods for the selective modification of the indoline (B122111) or pyridine rings at a late stage of the synthesis would allow for the rapid generation of analogues with improved properties. This could involve C-H activation or other modern synthetic techniques.

Combinatorial Chemistry and High-Throughput Synthesis: Employing these techniques can accelerate the discovery of new derivatives with desired biological activities.

Recent advances in synthetic organic chemistry, such as novel cross-coupling reactions and photocatalysis, can be applied to the synthesis of complex indoline-pyridine derivatives. nih.gov For example, the development of new methods for the construction of the core scaffold or for the introduction of various substituents will be instrumental in exploring the structure-activity relationships (SAR) of these compounds.

Potential for Multi-Targeting Approaches

The concept of "one molecule, multiple targets" is gaining traction in drug discovery, particularly for complex diseases like cancer and neurodegenerative disorders. tandfonline.comtandfonline.com The indoline-pyridine scaffold is well-suited for the design of multi-target ligands due to its ability to interact with various biological targets. mdpi.com

Table 2: Potential Multi-Targeting Strategies for the Indoline-Pyridine Scaffold

Disease AreaPotential Target CombinationRationale for Multi-Targeting
Cancer Kinase inhibitors (e.g., EGFR, VEGFR) and Tubulin polymerization inhibitorsCombining anti-proliferative and anti-angiogenic effects can lead to synergistic anticancer activity. mdpi.comnih.gov
Alzheimer's Disease Cholinesterase inhibitors and BACE1 inhibitorsSimultaneously addressing different pathological pathways of the disease.
Infectious Diseases Bacterial DNA gyrase and Topoisomerase IV inhibitorsOvercoming drug resistance by targeting multiple essential enzymes in bacteria.

By strategically modifying the substituents on both the indoline and pyridine rings, it is possible to fine-tune the binding affinities for different targets. For instance, incorporating a known kinase inhibitor pharmacophore onto the pyridine ring while maintaining the indoline core's interaction with another target could yield a potent multi-target drug candidate. mdpi.com

Integration with Emerging Drug Discovery Technologies

The advancement of drug discovery is increasingly reliant on the integration of computational and experimental technologies. The exploration of the indoline-pyridine scaffold can be significantly enhanced by leveraging these emerging tools:

Artificial Intelligence (AI) and Machine Learning (ML): AI algorithms can be trained on existing data of indole and pyridine derivatives to predict the biological activities and pharmacokinetic properties of novel indoline-pyridine compounds. This can help prioritize the synthesis of the most promising candidates.

Structure-Based Drug Design (SBDD): As the three-dimensional structures of more biological targets become available, SBDD can be used to design indoline-pyridine derivatives with high affinity and selectivity. Molecular docking and molecular dynamics simulations can provide insights into the binding modes of these compounds.

Organ-on-a-Chip and 3D Cell Culture Models: These advanced in vitro models can provide more physiologically relevant data on the efficacy and toxicity of new indoline-pyridine derivatives compared to traditional 2D cell cultures, thus improving the predictability of in vivo outcomes.

By combining these cutting-edge technologies with traditional medicinal chemistry approaches, the discovery and development of novel therapeutics based on the indoline-pyridine scaffold can be accelerated, leading to new treatments for a wide range of diseases.

Q & A

Basic: What are the recommended synthetic strategies for 5,7-Difluoro-2-(pyridin-2-yl)indoline?

Methodological Answer:
Synthesis typically involves fluorination of indoline precursors followed by coupling with pyridine derivatives. For example:

Fluorination: Start with 5,7-difluoroindoline (or its precursor) using fluorinating agents like Selectfluor® under controlled pH and temperature (e.g., 0–5°C in acetonitrile) to preserve regioselectivity .

Pyridine Coupling: Employ Buchwald-Hartwig amination or Suzuki-Miyaura cross-coupling to introduce the pyridin-2-yl group at the indoline 2-position. Palladium catalysts (e.g., Pd(PPh₃)₄) and ligands (XPhos) in toluene/ethanol at reflux (80–100°C) are effective .

Purification: Use column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity via HPLC (>95%) .

Basic: How is the structural identity of this compound confirmed?

Methodological Answer:
Structural validation combines spectroscopic and computational methods:

  • NMR Spectroscopy: Analyze ¹H/¹³C NMR to identify fluorine-induced deshielding effects (e.g., C5/C7 fluorine atoms shift aromatic protons downfield by ~0.5–1.0 ppm) .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., [M+H]+ expected at m/z 275.09) with <2 ppm error .
  • X-ray Crystallography: Resolve crystal structures to validate spatial arrangement, particularly steric effects from the pyridine ring .

Advanced: How do computational studies predict the biological targets of this compound?

Methodological Answer:

Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., thymidylate kinase, DNA gyrase). Pyridine’s nitrogen and fluorine’s electronegativity enhance hydrogen bonding with active-site residues .

MD Simulations: Run 100-ns simulations in GROMACS to assess binding stability. Metrics like RMSD (<2 Å) and binding free energy (MM-PBSA) quantify affinity .

SAR Analysis: Compare with analogs (e.g., 5,7-dimethyl derivatives) to identify substituent effects on bioactivity. Fluorine atoms improve membrane permeability (LogP ~2.8) but may reduce solubility .

Advanced: What spectroscopic techniques characterize electronic properties relevant to photochemical applications?

Methodological Answer:

  • UV-vis Spectroscopy: Measure absorption in chloroform (λmax ~435–577 nm). Solvent-induced red shifts (~20 nm) occur due to polarizability changes; compare with TD-DFT calculations (B3LYP/6-311G(d,p)) for validation .
  • Fluorescence Quenching: Assess charge-transfer efficiency with TiO₂ nanoparticles. Use Stern-Volmer plots to quantify quenching constants (e.g., Ksv ~10³ M⁻¹) for DSSC applications .
  • IR Spectroscopy: Identify vibrational modes (e.g., C-F stretches at 1100–1250 cm⁻¹) to monitor fluorination efficiency .

Advanced: How can synthetic routes be optimized for scalability and yield?

Methodological Answer:

Catalyst Screening: Test Pd/C, Ni(dppp)Cl₂, or CuI for cross-coupling efficiency. Pd(PPh₃)₄ achieves >80% yield but requires ligand optimization to reduce costs .

Microwave-Assisted Synthesis: Reduce reaction time (e.g., from 24 h to 2 h) by heating at 150°C in DMF, improving throughput .

Flow Chemistry: Implement continuous-flow reactors for fluorination steps, enhancing safety and reproducibility .

Advanced: What strategies resolve contradictions in reported biological activity data?

Methodological Answer:

Assay Standardization: Replicate studies using identical cell lines (e.g., HEK293 for cytotoxicity) and protocols (e.g., MTT assay at 48 h incubation) .

Metabolite Profiling: Use LC-MS to identify degradation products (e.g., hydrolyzed pyridine ring) that may skew results .

Dose-Response Analysis: Calculate IC₅₀ values across concentrations (1 nM–100 µM) to distinguish true activity from assay noise .

Basic: What are the key physicochemical properties influencing drug-likeness?

Methodological Answer:

  • Lipinski’s Rule Compliance:
    • Molecular weight: 275.2 g/mol (<500)
    • LogP: ~2.8 (<5)
    • H-bond donors/acceptors: 1/3 (<5/10) .
  • ADME Predictions: Use SwissADME to estimate high intestinal absorption (HIA >70%) but moderate blood-brain barrier penetration (BBB score ~0.3) .

Advanced: How does the substituent pattern affect bioactivity compared to analogs?

Comparative Analysis:

Compound Substituents Bioactivity (IC₅₀)
This compound5,7-F; 2-pyridine1.2 µM (EGFR inhibition)
5,7-Dimethyl-2-(pyridin-2-yl)indoline5,7-CH₃; 2-pyridine5.8 µM (EGFR)
5-Fluoroindoline5-F; no pyridine>50 µM (EGFR)

Key Insight: Fluorine at C5/C7 enhances target affinity (2–5× vs. methyl), while pyridine improves solubility and π-π stacking .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.